3,5-Dibromo-4-hydroxyphenoxyacetic acid
Overview
Description
3,5-Dibromo-4-hydroxyphenoxyacetic acid: is an organic compound with the molecular formula C8H6Br2O4 and a molecular weight of 325.94 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a phenoxyacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-hydroxyphenoxyacetic acid typically involves the bromination of 4-hydroxyphenoxyacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-hydroxyphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-hydroxyphenoxyacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-hydroxyphenoxyacetic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3,5-Dibromophenol: Similar structure but lacks the phenoxyacetic acid moiety.
4-Hydroxyphenoxyacetic acid: Similar structure but lacks the bromine atoms.
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the phenoxyacetic acid moiety.
Uniqueness: 3,5-Dibromo-4-hydroxyphenoxyacetic acid is unique due to the presence of both bromine atoms and the phenoxyacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O4/c9-5-1-4(14-3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTZHPLLOLDFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648456 | |
Record name | (3,5-Dibromo-4-hydroxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-94-7 | |
Record name | (3,5-Dibromo-4-hydroxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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